Regioselective Reactivity vs. 2,4-Dihydroxy-3-nitropyridine
4-Hydroxy-3-nitropyridine possesses a single hydroxyl group at the 4-position, enabling clean, high-yielding conversion to 4-chloro-3-nitropyridine via treatment with PCl₅/POCl₃ . In contrast, 2,4-dihydroxy-3-nitropyridine (CAS 89282-12-2) contains two hydroxyl groups, introducing regioselectivity ambiguity and competitive side reactions during chlorination [1]. The mono-hydroxy scaffold of the target compound provides unambiguous reaction outcomes essential for reproducible multi-step pharmaceutical syntheses.
| Evidence Dimension | Number of reactive hydroxyl sites |
|---|---|
| Target Compound Data | 1 hydroxyl group (4-position) |
| Comparator Or Baseline | 2,4-Dihydroxy-3-nitropyridine: 2 hydroxyl groups (2- and 4-positions) |
| Quantified Difference | Target compound eliminates competitive regioselectivity; comparator requires protection/deprotection strategies or yields isomeric mixtures |
| Conditions | Structural comparison based on substitution pattern on pyridine ring |
Why This Matters
Single hydroxyl group eliminates need for protection/deprotection steps, reducing synthetic step count and improving overall yield reproducibility in procurement-scale operations.
- [1] ChemicalBook. 2,4-Dihydroxy-3-nitropyridine (CAS 89282-12-2). Chemical properties and structure. View Source
